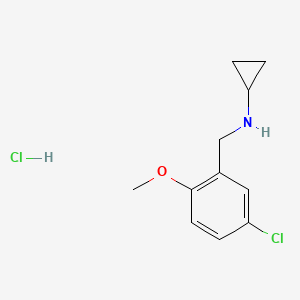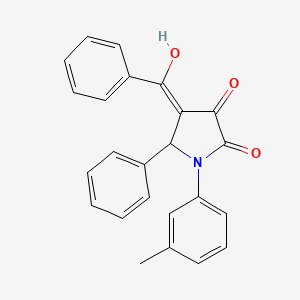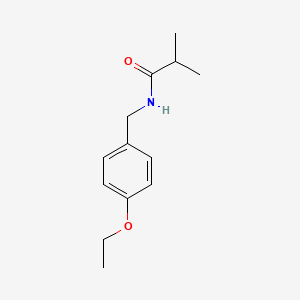![molecular formula C9H6N4O2 B5426344 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5426344.png)
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC) that has been widely used in scientific research.
Mechanism of Action
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one binds to the heme group of sGC and inhibits its activity by preventing the binding of nitric oxide (NO). sGC is an important enzyme in the NO signaling pathway, which plays a crucial role in regulating vascular tone, platelet aggregation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to inhibit sGC activity in various tissues and cell types. It has been demonstrated to reduce the relaxation of smooth muscle cells, inhibit platelet aggregation, and decrease the release of neurotransmitters. This compound has also been shown to increase blood pressure and reduce heart rate in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one in lab experiments include its high potency and selectivity for sGC, which allows for precise modulation of the NO signaling pathway. The limitations of this compound include its low solubility in water and its potential for non-specific binding to other heme-containing proteins.
Future Directions
For research on 5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one include the development of more potent and selective sGC inhibitors, the investigation of the role of sGC in other physiological processes, and the exploration of the therapeutic potential of sGC inhibitors in various diseases. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the regulation of the NO signaling pathway.
Synthesis Methods
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one can be synthesized by the reaction of 5-methyl-1,2,4-triazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminopyridine to give the desired product. The yield of this compound can be improved by using a solvent mixture of acetonitrile and dichloromethane.
Scientific Research Applications
5-methyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one has been widely used in scientific research to study the role of sGC in various physiological processes. It has been used to investigate the effects of sGC on cardiovascular function, platelet aggregation, and smooth muscle relaxation. This compound has also been used to study the role of sGC in the regulation of neuronal function and neurotransmitter release.
properties
IUPAC Name |
5-methyl-3H-[1,2,5]oxadiazolo[3,4-h][1,6]naphthyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c1-4-6-5(14)2-3-10-7(6)8-9(11-4)13-15-12-8/h2-3H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPKVPLQAHDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CN=C2C3=NONC3=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B5426263.png)


![2-({[2-(difluoromethoxy)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5426275.png)
![4-[(3-methylbutanoyl)amino]-N-phenylbenzamide](/img/structure/B5426283.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B5426291.png)
![N'-benzyl-N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}sulfamide](/img/structure/B5426292.png)

![3-[2-(3,4-difluorophenyl)ethyl]-1-[3-(1H-tetrazol-1-yl)propyl]piperidine](/img/structure/B5426307.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5426310.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5426321.png)

![ethyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5426329.png)
![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426337.png)